6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine

Medicinal Chemistry Lipophilicity Optimization ADME Prediction

6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (CAS 1823566-65-9), also cataloged as 3-bromo-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine, is a halogenated aromatic 1,2-diamine building block with the molecular formula C8H8BrF3N2O and a molecular weight of 285.06 g/mol. The molecule features three key functional motifs: a bromine atom at position 3 (or 6, depending on numbering convention), a 2,2,2-trifluoroethoxy group at position 5 (or 4), and two adjacent primary amine groups, yielding a predicted LogP of 2.55 and a topological polar surface area (TPSA) of 61.27 Ų.

Molecular Formula C8H8BrF3N2O
Molecular Weight 285.06 g/mol
Cat. No. B12853834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine
Molecular FormulaC8H8BrF3N2O
Molecular Weight285.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Br)OCC(F)(F)F
InChIInChI=1S/C8H8BrF3N2O/c9-5-1-4(2-6(13)7(5)14)15-3-8(10,11)12/h1-2H,3,13-14H2
InChIKeyUDIKURBXTLEZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine: Core Physicochemical and Structural Identity for Research Procurement


6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (CAS 1823566-65-9), also cataloged as 3-bromo-5-(2,2,2-trifluoroethoxy)benzene-1,2-diamine, is a halogenated aromatic 1,2-diamine building block with the molecular formula C8H8BrF3N2O and a molecular weight of 285.06 g/mol . The molecule features three key functional motifs: a bromine atom at position 3 (or 6, depending on numbering convention), a 2,2,2-trifluoroethoxy group at position 5 (or 4), and two adjacent primary amine groups, yielding a predicted LogP of 2.55 and a topological polar surface area (TPSA) of 61.27 Ų . Commercially available purities range from ≥95% to 98% from established suppliers, positioning it as a versatile synthetic intermediate for medicinal chemistry, agrochemical research, and materials science applications requiring a brominated, fluorinated ortho-phenylenediamine core .

Core Reactivity

Ortho-diamine motif enables direct fused heterocycle construction: benzimidazoles, quinoxalines, and triazoles

Diversification Handle

Aryl bromine at position 3 supports Pd-catalyzed cross-coupling for late-stage library expansion

Physicochemical Profile

Trifluoroethoxy group modulates lipophilicity and metabolic stability for medicinal chemistry campaigns

Why 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine Cannot Be Replaced by Common Analogs in Research Programs


Substituting 6-bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine with a structurally similar ortho-phenylenediamine introduces simultaneous changes across three chemically significant dimensions: (i) the bromine atom, which serves as both a steric anchor and a synthetic handle for Pd-catalyzed cross-coupling reactions, directly impacts target binding and further derivatization [1]; (ii) the 2,2,2-trifluoroethoxy group significantly modulates lipophilicity (predicted LogP 2.55) and metabolic stability compared to non-fluorinated alkoxy or methoxy analogs [2]; and (iii) the ortho-diamine arrangement governs the geometry of fused heterocycle formation. Removing the bromine (e.g., 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine, MW 206.17) eliminates a critical functionalization site and reduces molecular weight by ~79 Da, altering both reactivity and pharmacokinetic profile . Swapping the trifluoroethoxy for a trifluoromethoxy group (e.g., 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine, CAS 1191922-50-5) changes the ether linkage geometry from OCH2CF3 to OCF3, which has distinct conformational flexibility, electronic properties, and metabolic liability . These multi-dimensional differences preclude simple generic substitution.

Risk 1

Bromine removal loses the cross-coupling handle and steric bulk, altering reactivity and binding profile

Risk 2

Trifluoroethoxy-to-trifluoromethoxy swap changes ether geometry, conformational flexibility, and metabolic profile

Risk 3

Non-ortho-diamine substitution alters heterocycle condensation geometry and core scaffold formation

Head-to-Head Quantitative Evidence for Selecting 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine Over Structural Analogs


Lipophilicity and TPSA Differentiation versus Non-Brominated Trifluoroethoxy Analog

Compared to its non-brominated analog 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (CAS 57925-49-2), the target compound 6-bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine introduces a bromine substituent that increases molecular weight from 206.17 to 285.06 g/mol . The target compound has a calculated LogP of 2.55 and TPSA of 61.27 Ų . This ~79 Da mass increase is comparable to adding a phenyl ring in terms of steric bulk, while the bromine's polarizable surface contributes to halogen bonding potential absent in the non-brominated comparator.

Lipophilicity & TPSA
Reported
MW 285.06 g/mol | LogP 2.55
TPSA 61.27 Ų
Bromine adds steric bulk and halogen bonding potential absent in non-brominated analogs
Comparator MW 206.17 g/mol; cross-study context
Medicinal Chemistry Lipophilicity Optimization ADME Prediction

Ether Linkage Differentiation: OCH2CF3 vs. OCF3 in Halogenated ortho-Phenylenediamines

The target compound (CAS 1823566-65-9, MW 285.06 g/mol) contains a trifluoroethoxy group (OCH2CF3) where the oxygen is separated from the CF3 moiety by a methylene spacer . Its close structural analog 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine (CAS 1191922-50-5, MW 271.03 g/mol) replaces this with a trifluoromethoxy group (OCF3) where oxygen is directly attached to carbon, which eliminates the methylene spacer and changes the electronic environment . The OCH2CF3 group in the target compound has been shown in class-wide reviews to offer notable metabolic stability and moderate lipophilicity, and is increasingly featured in drugs and potential PET tracers [1]. The OCF3 analog lacks this methylene spacer, which can lead to different oxidative metabolic pathways and altered conformational preferences.

Ether Linkage
Class-level
OCH₂CF₃ (target) vs OCF₃ (comparator)
ΔMW +14.03 g/mol; additional rotatable bond
Methylene spacer alters conformational flexibility and metabolic stability context
Metabolic differences inferred from class-level literature
Fluorine Chemistry Metabolic Stability Conformational Analysis

Purity Level Differentiation for Reproducible Research

Commercially, 6-bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine is available at 98% purity from Leyan and at ≥95% purity from Apollo Scientific via CymitQuimica . For comparison, the structurally related 3-bromo-5-(trifluoromethoxy)benzene-1,2-diamine is available at 99.9% purity (by GC area) from CymitQuimica . While the OCF3 analog achieves a higher certified purity, the target compound's 98% purity is suitable for most synthetic applications, and the 2% difference is unlikely to limit utility for the majority of coupling or condensation reactions, though researchers requiring ultra-high purity for sensitive biophysical assays should verify lot-specific certificates of analysis.

Purity Specification
Data to verify
98% (Leyan)
≥95% (Apollo Scientific)
Adequate for most synthetic applications; OCF₃ comparator reaches 99.9%
Lot-specific COA verification recommended
Chemical Procurement Quality Control Reproducibility

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Library Synthesis

The bromine substituent on 6-bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine provides a strategic functionalization site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is completely absent in the non-brominated analog 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine (CAS 57925-49-2) . A general and efficient Pd-catalyzed 2,2,2-trifluoroethoxylation protocol for activated aryl bromides has been established, confirming that the bromine position is competent for diversification chemistry . This means researchers procuring the brominated target compound gain a dual-function building block: the ortho-diamine motif enables fused heterocycle construction (benzimidazoles, quinoxalines, triazoles), while the bromine simultaneously supports late-stage library expansion without requiring pre-functionalization.

Cross-Coupling Handle
Class-level
Suzuki | Buchwald-Hartwig | Sonogashira
Pd-catalyzed diversification enabled by aryl bromide
Dual-function building block reduces steps for compound library synthesis
Validate specific coupling conditions per scaffold
Organic Synthesis Cross-Coupling Medicinal Chemistry

Recommended Research and Industrial Application Scenarios for 6-Bromo-4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine


Medicinal Chemistry: Synthesis of Halogenated Benzimidazole and Quinoxaline Libraries

The ortho-diamine functionality enables direct condensation with carbonyl equivalents (aldehydes, carboxylic acids, α-diketones) to generate benzimidazole or quinoxaline cores. The bromine at the 3-position remains intact through these condensations, allowing subsequent library diversification via Suzuki or Buchwald-Hartwig coupling. This two-step, one-pot diversification strategy is enabled by the dual functionality of this building block, which is unavailable from the non-halogenated analog 4-(2,2,2-trifluoroethoxy)benzene-1,2-diamine .

PET Tracer Precursor Development Leveraging the 2,2,2-Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is increasingly utilized in drug candidates and PET tracer programs due to its notable metabolic stability and moderate lipophilicity [1]. This compound can serve as a precursor for ¹⁸F-labeled PET tracer development, where the trifluoroethoxy moiety provides a metabolically stable fluorine-containing fragment. The bromine handle also permits late-stage introduction of additional radiolabeling groups via cross-coupling, making this a versatile intermediate for radiochemistry groups seeking multi-functional building blocks [1].

Agrochemical Research: Synthesis of Fluorinated Heterocyclic Fungicides and Nematicides

Aromatic diamines containing fluoroalkyl(ene) groups have been patented as intermediates for active compounds controlling pests including insects and arachnids [2]. The combination of a bromine leaving group and a lipophilic trifluoroethoxy substituent makes this compound well-suited for constructing fluorinated heterocyclic scaffolds with enhanced environmental persistence or target-site specificity characteristics valued in modern agrochemical discovery [2].

Polymer and Materials Science: Fluorinated Polyimide Precursor

Fluorinated aromatic diamines are key monomers for synthesizing polyimides with low dielectric constants and high glass transition temperatures . The trifluoroethoxy group contributes to reduced polarizability and lower moisture absorption compared to non-fluorinated diamines. The bromine substituent does not interfere with polycondensation reactions and can be leveraged post-polymerization for surface modification or grafting applications, providing functional versatility beyond what non-halogenated fluorinated diamines can offer .

Application
Selection Property
Validation Focus
Benzimidazole and quinoxaline library synthesis
Ortho-diamine plus bromine dual functionality
Condensation efficiency and cross-coupling sequence compatibility
PET tracer precursor development
Trifluoroethoxy metabolic stability context
Fluorine incorporation and labeling assessment
Agrochemical fluorinated heterocycle research
Halogenated fluorinated scaffold profile
Target-site specificity screening and environmental profile
Fluorinated polyimide monomer research
Fluorinated aromatic diamine monomer
Dielectric constant and thermal property characterization
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